N1,N4-Bis[1-(1H-1,2,3-benzotriazol-1-yl)octyl]benzene-1,4-diamine
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Overview
Description
N1,N4-Bis[1-(1H-1,2,3-benzotriazol-1-yl)octyl]benzene-1,4-diamine is a complex organic compound featuring benzotriazole groups attached to an octyl chain, which is further connected to a benzene-1,4-diamine core
Preparation Methods
The synthesis of N1,N4-Bis[1-(1H-1,2,3-benzotriazol-1-yl)octyl]benzene-1,4-diamine typically involves the reaction of benzotriazole with octylamine to form the benzotriazolyl-octyl intermediate. This intermediate is then reacted with benzene-1,4-diamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like samarium diiodide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N1,N4-Bis[1-(1H-1,2,3-benzotriazol-1-yl)octyl]benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N1,N4-Bis[1-(1H-1,2,3-benzotriazol-1-yl)octyl]benzene-1,4-diamine has several scientific research applications:
Biology: The compound’s structural properties make it a candidate for studying interactions with biological molecules, potentially leading to the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, given its ability to interact with various molecular targets.
Mechanism of Action
The mechanism of action of N1,N4-Bis[1-(1H-1,2,3-benzotriazol-1-yl)octyl]benzene-1,4-diamine involves its interaction with molecular targets through the benzotriazole groups. These groups can act as electron-donating or electron-withdrawing entities, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include the stabilization of negative charges and radicals, making it a versatile compound in various chemical reactions .
Comparison with Similar Compounds
N1,N4-Bis[1-(1H-1,2,3-benzotriazol-1-yl)octyl]benzene-1,4-diamine can be compared with other benzotriazole derivatives, such as:
O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate: Used in peptide synthesis, this compound shares the benzotriazole moiety but differs in its application and reactivity.
N,N-bis[(benzotriazol-1-yl)methyl]amines: These compounds are used in the synthesis of substituted piperidines and julolidines, highlighting the versatility of benzotriazole derivatives.
Properties
IUPAC Name |
1-N,4-N-bis[1-(benzotriazol-1-yl)octyl]benzene-1,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46N8/c1-3-5-7-9-11-21-33(41-31-19-15-13-17-29(31)37-39-41)35-27-23-25-28(26-24-27)36-34(22-12-10-8-6-4-2)42-32-20-16-14-18-30(32)38-40-42/h13-20,23-26,33-36H,3-12,21-22H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLDDHRAHMBLPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(NC1=CC=C(C=C1)NC(CCCCCCC)N2C3=CC=CC=C3N=N2)N4C5=CC=CC=C5N=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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